Human Plasma Metabolite Abundance vs 9-Hydroxy and Parent Cineole
Following oral ingestion of 1.02 mg 1,8-cineole (19 μg/kg bw) via sage tea, 2α-hydroxy-1,8-cineole achieved a maximum plasma concentration (Cmax) of 86 nmol/L, compared to 33 nmol/L for the 9-hydroxy isomer and 19 nmol/L for the parent compound 1,8-cineole [1]. In cumulative urinary excretion over 10 hours, 2α-hydroxy-1,8-cineole accounted for 20.9% of the administered cineole dose, versus 17.2% for the 9-isomer, 10.6% for the 3-isomer, and 3.8% for the 7-isomer [1]. This demonstrates that 2α-hydroxylation is the quantitatively dominant Phase I metabolic pathway in humans.
| Evidence Dimension | Plasma Cmax (nmol/L) and urinary fractional excretion (% of dose) after oral 1,8-cineole |
|---|---|
| Target Compound Data | 2α-Hydroxy-1,8-cineole: Plasma Cmax 86 nmol/L; Urinary excretion 20.9% of dose |
| Comparator Or Baseline | 9-Hydroxy-1,8-cineole: Plasma Cmax 33 nmol/L, Urinary 17.2%; 3-Hydroxy: Urinary 10.6%; 7-Hydroxy: Urinary 3.8%; Parent 1,8-cineole: Plasma Cmax 19 nmol/L |
| Quantified Difference | 2α-Hydroxy Cmax is 2.6-fold higher than 9-hydroxy, 4.5-fold higher than parent; urinary fraction 1.2-fold higher than 9-hydroxy |
| Conditions | Healthy human volunteer, sage tea providing 1.02 mg 1,8-cineole (19 μg/kg bw); plasma and urine analyzed by LC-MS/MS with stable isotope dilution after deconjugation |
Why This Matters
For researchers developing LC-MS/MS methods for 1,8-cineole exposure assessment or pharmacokinetic modeling, 2α-hydroxy-1,8-cineole is the analytically most abundant target metabolite, offering superior signal-to-noise and sensitivity compared to other hydroxycineole isomers.
- [1] Horst K, et al. Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays. Mol Nutr Food Res. 2010;54(10):1515-29. doi:10.1002/mnfr.200900528. PMID: 20425757. View Source
